molecular formula C12H13BrO2 B8504515 Ethyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate

Ethyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B8504515
M. Wt: 269.13 g/mol
InChI Key: PTRDMZNXMMXVNG-UHFFFAOYSA-N
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Patent
US09399646B2

Procedure details

Lithium chloride (66 mg, 1.55 mmol) was added to a solution of diethyl 5-bromo-1H-indene-2,2(3H)-dicarboxylate (200 mg, 0.58 mmol), DMSO (2 mL), and H2O (0.2 mL). The mixture was stirred overnight at 160° C. After cooled to room temperature, the reaction mixture was diluted with water (20 mL) and extracted with EtOAc (3×15 mL). The combined organic layers were washed with saturated aqueous NaHCO3 (2×20 mL), dried over MgSO4 and concentrated in vacuo to afford the title compound (120 mg, 76%). 1HNMR (400 MHz, DMSO-d6): δ 7.42 (s, 1H), 7.31 (d, 1H), 7.18 (d, 1H), 4.10 (q, 2H), 3.39-3.34 (m, 1H), 3.17-3.01 (m, 4H), 1.19 (t, 3H).
Quantity
66 mg
Type
reactant
Reaction Step One
Name
diethyl 5-bromo-1H-indene-2,2(3H)-dicarboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].[Br:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH2:9][C:8](C(OCC)=O)([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:7]2.CS(C)=O>O>[Br:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:7]2 |f:0.1|

Inputs

Step One
Name
Quantity
66 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
diethyl 5-bromo-1H-indene-2,2(3H)-dicarboxylate
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=C2CC(CC2=CC1)(C(=O)OCC)C(=O)OCC
Name
Quantity
2 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at 160° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×15 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous NaHCO3 (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C2CC(CC2=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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